molecular formula C15H17BrN4O5S B331914 ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B331914
M. Wt: 445.3 g/mol
InChI Key: AGMMBDKQINDIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methyl, and nitro groups, as well as a thiophene ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of dicarboxylic alkynes with hydrazines, catalyzed by rhodium . The resulting pyrazole intermediate is then subjected to bromination, nitration, and methylation reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Replacement of the bromine atom with hydrogen.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a pyrazole and a thiophene ring in the same molecule is relatively rare, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17BrN4O5S

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H17BrN4O5S/c1-5-25-15(22)11-7(2)9(4)26-14(11)17-10(21)6-19-8(3)12(16)13(18-19)20(23)24/h5-6H2,1-4H3,(H,17,21)

InChI Key

AGMMBDKQINDIBF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C

Origin of Product

United States

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